Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy-
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Overview
Description
Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For this specific compound, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst can also be adapted for large-scale production due to its efficiency and reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Indole 2 and 3-carboxamides: Studied for their enzyme inhibitory properties.
Uniqueness
What sets Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- apart is its unique combination of a benzamide core, an indole moiety, and a piperidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
26844-51-9 |
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Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)-2-oxoethyl]piperidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)23(28)25-17-10-12-26(13-11-17)15-22(27)20-14-24-21-5-3-2-4-19(20)21/h2-9,14,17,24H,10-13,15H2,1H3,(H,25,28) |
InChI Key |
KZWQALMZYRQYFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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